2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
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Overview
Description
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is an organic compound with the molecular formula C12H13ClO. It is a derivative of indanone, characterized by the presence of a chlorine atom and a propanone group attached to the indanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one typically involves the reaction of 2,3-dihydro-1H-inden-5-yl ketone with chlorinating agents. One common method includes the use of 3-chloropropionyl chloride, chlorobenzene, aluminum chloride, and sulfuric acid . The reaction conditions are optimized to achieve high yield and purity. For instance, the reaction mixture is maintained at a low temperature during the addition of reagents and then heated to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide in acetic acid.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Chromium trioxide in acetic acid at controlled temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted indanone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one involves its interaction with biological targets, such as enzymes or receptors. The chlorine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(2,3-dihydro-1H-inden-1-yl)ethanone
- 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone
- 2-chloro-1-(2,3-dihydro-1H-inden-1-yl)propan-1-one
Uniqueness
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c1-8(13)12(14)11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVKKPNERBRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(CCC2)C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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